molecular formula C9H9N3O B13298763 (1H-Pyrazol-4-yl)(pyridin-3-yl)methanol

(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol

Cat. No.: B13298763
M. Wt: 175.19 g/mol
InChI Key: PEAXVTUWYLFLBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)(pyridin-3-yl)methanol typically involves the reaction of pyrazole derivatives with pyridine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it can influence the receptor’s activity and modulate neuronal function. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Pyrazol-3-yl)(pyridin-2-yl)methanol
  • (1H-Pyrazol-5-yl)(pyridin-4-yl)methanol
  • (1H-Pyrazol-4-yl)(pyridin-2-yl)methanol

Uniqueness

(1H-Pyrazol-4-yl)(pyridin-3-yl)methanol is unique due to its specific structural configuration, which allows it to interact with particular molecular targets such as the M4 muscarinic acetylcholine receptor. This specificity can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1H-pyrazol-4-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C9H9N3O/c13-9(8-5-11-12-6-8)7-2-1-3-10-4-7/h1-6,9,13H,(H,11,12)

InChI Key

PEAXVTUWYLFLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CNN=C2)O

Origin of Product

United States

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